molecular formula C12H15F B6329438 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% CAS No. 1305324-31-5

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97%

Cat. No. B6329438
CAS RN: 1305324-31-5
M. Wt: 178.25 g/mol
InChI Key: DLKJOQUHVTYDHN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% (4F3MPMB) is a fluorinated organic compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 107°C and a melting point of -97°C. 4F3MPMB has a variety of applications in organic chemistry, including as a starting material for synthesizing other compounds and as a reagent for chemical reactions. In addition, 4F3MPMB is used in scientific research for its biochemical and physiological effects.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is used in scientific research for a variety of applications. It is used as a reagent for chemical reactions, such as the synthesis of other compounds. It is also used as a starting material for organic synthesis. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is used in scientific research for its biochemical and physiological effects. It has been used to study the effects of fluorinated compounds on the human body, as well as to study the effects of fluorinated compounds on enzymes and other proteins.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is not fully understood. It is believed that the compound binds to proteins and enzymes in the body, which can lead to changes in their activity. It is also believed that the compound can interact with other compounds in the body, leading to changes in their activity. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% may interact with cell membranes, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% are not fully understood. However, it is believed that the compound can bind to proteins and enzymes in the body, leading to changes in their activity. It is also believed that the compound can interact with other compounds in the body, leading to changes in their activity. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% may interact with cell membranes, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it an attractive option for researchers. In addition, the compound is relatively stable and has a low boiling point, making it easy to handle and store. Furthermore, the compound is soluble in most organic solvents, making it easy to use in reactions.
However, there are some limitations to using 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% in laboratory experiments. The compound is highly toxic and can be harmful if inhaled or ingested. In addition, the compound is volatile and can easily evaporate, making it difficult to handle and store. Finally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97%. One potential direction is to further study the biochemical and physiological effects of the compound. Another potential direction is to develop new methods for synthesizing the compound. In addition, there is potential to study the interactions between 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% and other compounds, and to develop new applications for the compound in scientific research. Finally, there is potential to develop new methods for handling and storing the compound, as well as to develop new methods for using the compound in laboratory experiments.

Synthesis Methods

4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is typically synthesized through an alkylation reaction, which involves the reaction of an alkyl halide with a base or an alcohol. The alkyl halide is reacted with a base such as sodium hydroxide or potassium hydroxide, or with an alcohol such as methanol or ethanol. The reaction is typically carried out in a solvent such as ethanol or isopropanol. The reaction can be catalyzed by a Lewis acid such as boron trifluoride or aluminum chloride. The reaction typically proceeds in two steps: the first step is a nucleophilic substitution reaction in which the alkyl halide is replaced by the base or alcohol, and the second step is an elimination reaction in which the product is formed.

properties

IUPAC Name

1-fluoro-2-methyl-4-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJOQUHVTYDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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